1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C7H10N4O It is characterized by a cyclopenta[c]pyrazole core structure, which is a fused ring system containing both nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: This compound shares the core structure but lacks the carbohydrazide group.
Cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-9-7(12)6-4-2-1-3-5(4)10-11-6/h1-3,8H2,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCSHLJCQVHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354599 | |
Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-55-5 | |
Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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